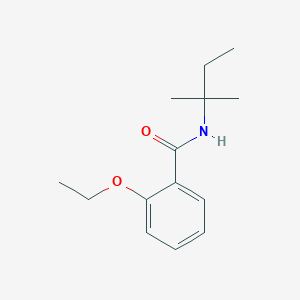
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, also known as EFA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFA is a synthetic compound that is derived from indole, which is a naturally occurring compound found in plants and animals. The compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the expression of certain genes involved in the regulation of cell growth and differentiation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to scavenge free radicals, which are involved in the development of oxidative stress. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to induce apoptosis, which is a process of programmed cell death that is involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its potent biological activities, its synthetic nature, and its availability. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be synthesized in large quantities, which makes it a cost-effective compound for lab experiments. However, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide also has some limitations for lab experiments, including its potential toxicity, its limited solubility, and its instability in certain conditions. These limitations need to be taken into consideration when designing experiments involving 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide.
将来の方向性
There are several future directions for research involving 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, including the development of new synthetic methods for 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields. One future direction is the development of new analogs of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide with improved biological activities and reduced toxicity. Another future direction is the evaluation of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in preclinical and clinical studies for its potential use in the treatment of inflammatory diseases and cancer. Additionally, the potential applications of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in agriculture and environmental science need to be further explored. Overall, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a promising compound with a wide range of potential applications, and further research is needed to fully understand its biological activities and potential uses.
合成法
The synthesis of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide involves the reaction of 7-ethyl-3-formylindole with 3-methoxyphenylacetic acid in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of the desired product. The yield of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学的研究の応用
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to have anticancer properties, which make it a potential candidate for cancer therapy. In agriculture, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have plant growth-promoting properties, which make it a potential candidate for improving crop yield and quality. In environmental science, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have antioxidant properties, which make it a potential candidate for reducing oxidative stress in living organisms.
特性
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-14-6-4-9-18-15(13-23)11-22(20(14)18)12-19(24)21-16-7-5-8-17(10-16)25-2/h4-11,13H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESTLHMVYPWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
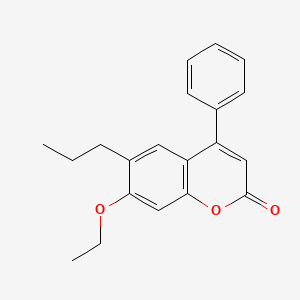
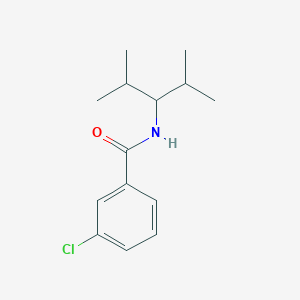

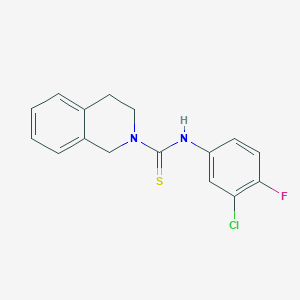

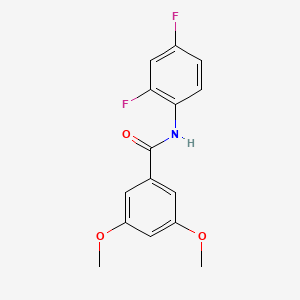
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)
